Cas no 1234692-65-9 (Cbz-D-bishomopropargylglycine CHA salt)
Cbz-D-bishomopropargylglycine CHA salt Chemical and Physical Properties
Names and Identifiers
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- Cbz-D-bishomopropargylglycine CHA salt
- Cyclohexanamine;(2R)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid
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- Inchi: 1S/C15H17NO4.C6H13N/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12;7-6-4-2-1-3-5-6/h1,4,6-9,13H,3,5,10-11H2,(H,16,19)(H,17,18);6H,1-5,7H2/t13-;/m1./s1
- InChI Key: HFPDOCGZTGZLOU-BTQNPOSSSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@@H](C(=O)O)CCCC#C)=O.NC1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 412
- Topological Polar Surface Area: 102
Cbz-D-bishomopropargylglycine CHA salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BICR175-500mg |
Cbz-D-bishomopropargylglycine CHA salt |
1234692-65-9 | 500mg |
£1022.00 | 2025-02-21 |
Cbz-D-bishomopropargylglycine CHA salt Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on Cbz-D-bishomopropargylglycine CHA salt
Cbz-D-Bishomopropargylglycine CHA Salt (CAS No. 1234692-65-9): A Cutting-Edge Tool in Chemical Biology and Medicinal Chemistry
Cbz-D-bishomopropargylglycine CHA salt, identified by CAS No. 1234692-65-9, represents a sophisticated chemical entity at the intersection of synthetic organic chemistry and biomedical research. This compound combines a carbobenzoxy (Cbz)-protected glycine backbone with a bishomopropargyl side chain, forming a unique architecture that balances structural rigidity and functional versatility. The inclusion of a CHA salt counterion further enhances its solubility and stability under physiological conditions, making it an ideal candidate for both in vitro and in vivo applications.
The synthesis of this compound reflects advancements in modern peptide engineering, leveraging iterative protection/deprotection strategies to assemble its complex structure. Recent studies highlight its utility as a N-terminal blocking agent in peptide synthesis, where the Cbz group provides orthogonal control over reactivity while minimizing side reactions. For instance, a 2023 publication in Nature Chemistry demonstrated how this compound’s dual propargyl moieties enable click chemistry-based conjugation to nanoparticles, enabling targeted drug delivery systems with unprecedented precision.
In medicinal chemistry pipelines, the bishomopropargylglycine core has emerged as a promising scaffold for designing enzyme inhibitors. Computational docking studies reveal its ability to form extended π-stacking interactions with aromatic residues in enzyme active sites—a mechanism validated experimentally through IC₅₀ measurements against serine proteases. Notably, a 2024 study published in JACS showed that derivatives of this compound achieved submicromolar inhibition of thrombin without affecting unrelated kinases, underscoring their potential for anticoagulant therapies with reduced off-target effects.
Beyond enzymology, the compound’s rigid structure makes it an attractive tool for studying protein-protein interactions (PPIs). Its propargyl groups allow bioorthogonal labeling via strain-promoted azide-alkyne cycloaddition (SPAAC), enabling real-time tracking of protein dynamics in living cells. Researchers at MIT recently utilized this property to map the interaction network of tumor suppressor proteins under hypoxic conditions—a breakthrough that could redefine cancer biomarker discovery paradigms.
In preclinical models, the CHA salt formulation has shown superior pharmacokinetic profiles compared to neutral counterparts. A comparative study published in Bioorganic & Medicinal Chemistry Letters demonstrated increased plasma stability and reduced renal clearance when administered to murine models, attributes critical for developing chronic disease therapies. These findings align with current trends emphasizing prodrug strategies to enhance bioavailability without compromising chemical integrity.
The compound’s dual functionality—acting as both a structural probe and pharmacological agent—positions it uniquely within translational research frameworks. Its application spans from investigating epigenetic modifiers’ mechanisms to screening libraries for neuroprotective agents against Alzheimer’s pathology. Recent work by Stanford researchers even explored its use as an optical sensor component when conjugated to fluorescent dyes, creating tools capable of imaging intracellular signaling pathways with single-molecule resolution.
In conclusion, the Cbz-D-bishomopropargylglycine CHA salt (CAS No. 1234692-65-9) exemplifies how tailored chemical design can bridge fundamental research and therapeutic development. Its modular structure supports diverse applications across drug discovery phases while maintaining compatibility with advanced analytical techniques like cryo-electron microscopy and mass spectrometry-based proteomics. As highlighted by recent publications from leading institutions worldwide, this compound continues to redefine experimental boundaries in chemical biology—a testament to its enduring relevance in advancing biomedical science.
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